gamma-Truxilline

Description

Contextualization within Natural Products Chemistry

Gamma-Truxilline is classified as a natural alkaloid, belonging to the broader group of truxilline alkaloids smolecule.com. These compounds are primarily found as secondary metabolites within plants of the Erythroxylum genus, most notably in coca leaves (Erythroxylum coca) tsijournals.comresearchgate.netnih.govresearchgate.netchemfaces.com. While coca leaves are the natural source, this compound is also frequently detected and characterized in illicit cocaine samples, indicating its formation during the processing or degradation of cocaine chemfaces.combiocrick.comdoi.orgbiocrick.com. Its presence and relative abundance in these sources make it a subject of interest for understanding plant biochemistry and the chemical landscape of psychoactive substances.

Overview of the Truxilline Alkaloid Family

The truxilline alkaloids constitute a family of tropane (B1204802) alkaloids tsijournals.comresearchgate.netnih.govresearchgate.net. Their characteristic structure arises from the photochemical dimerization of cinnamoylcocaine (B1241223), a process involving a [2+2] cycloaddition reaction smolecule.comresearchgate.netnih.govresearchgate.net. Historically, alpha- and beta-truxilline were identified as the most prevalent isomers, with their structures elucidated in the late 19th century tsijournals.com. More recent research has expanded this understanding, revealing that the truxilline family comprises at least 15 distinct stereoisomers, rather than the previously assumed 11 nih.govresearchgate.net. These isomers can be broadly categorized into truxillates and truxinates based on their structural arrangements nih.gov. This compound is one of these identified isomers, alongside others such as alpha-, beta-, delta-, epsilon-, omega-, zeta-, peri-, neo-, and epi-truxilline (B1167020) researchgate.netnih.govresearchgate.netbiocrick.combiocrick.com. The precise stereochemistry of each isomer is crucial to its unique properties and analytical signature.

Research Significance and Academic Relevance of this compound

The academic relevance of this compound stems from its utility in analytical chemistry, its role as a model compound for studying tropane alkaloids, and its potential, albeit less explored, biological activities.

Analytical and Forensic Applications: this compound, along with other truxilline isomers, plays a critical role in forensic profiling of cocaine researchgate.netnih.govresearchgate.netdoi.orgbiocrick.com. The specific ratio and presence of various truxilline isomers within a cocaine sample act as a unique "fingerprint," providing valuable information about the geographical origin of the coca used, the manufacturing processes employed, and even the storage conditions of the drug researchgate.netnih.govresearchgate.netdoi.orgbiocrick.com. This makes the quantitative determination of truxillines a powerful method for source attribution and tracing trafficking routes. Analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for the isolation, identification, and quantification of these isomers researchgate.netresearchgate.netdoi.orgbiocrick.com. Notably, GC-FID methods have been developed for rapid quantitative analysis, demonstrating linear responses and low detection limits, facilitating widespread use in forensic laboratories researchgate.netbiocrick.com.

Chemical and Medicinal Chemistry Research: From a chemical perspective, this compound serves as an important model for studying the complex structures and stereochemistry of tropane alkaloids and their derivatives smolecule.com. Its structure, featuring a cyclobutane (B1203170) ring, offers opportunities to investigate various chemical reactions, including oxidation, reduction, and substitution, which can yield new derivatives with potentially altered properties smolecule.com. While detailed studies on this compound's specific biological activities are still emerging, the truxilline family and related compounds have been associated with potential antimicrobial and antitumor properties . Furthermore, its analgesic properties are noted as a potential avenue for future pharmaceutical research smolecule.com.

Data Tables

Table 1: this compound: Chemical Identity and Origin

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₆N₂O₈ | smolecule.comnih.gov |

| Molecular Weight | 658.8 g/mol | smolecule.comnih.gov |

| CAS Number | 113350-56-4 | chemfaces.combiocrick.com |

| IUPAC Name | bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,4-diphenylcyclobutane-1,3-dicarboxylate | smolecule.comnih.gov |

| Primary Source | Illicit cocaine / Coca leaves | tsijournals.comresearchgate.netnih.govresearchgate.netchemfaces.combiocrick.comdoi.orgbiocrick.com |

| Formation Mechanism | Photochemical dimerization of cinnamoylcocaine | smolecule.comresearchgate.netnih.govresearchgate.net |

| Soluble In | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemfaces.combiocrick.com |

Table 2: Research Applications and Analytical Significance of Truxillines

| Application Area | Method(s) Used | Significance / Findings | Source(s) |

| Forensic Profiling | GC-FID, HPLC, GC-MS, HPLC-DAD, SFC-FID | Source determination of cocaine, tracing trafficking routes | researchgate.netnih.govresearchgate.netdoi.orgbiocrick.com |

| Quantitative Analysis | GC-FID | Linear response: 0.001-1.00 mg/mL; Lower detection limit: 0.001 mg/mL | researchgate.netbiocrick.com |

| Chemical Characterization | NMR, Mass Spectrometry | Structural elucidation of isomers | researchgate.net |

| Medicinal Chemistry Research | General Alkaloid Studies | Model for tropane alkaloid research, potential analgesic properties | smolecule.com |

| Chemical Reactions | Oxidation, Reduction, Substitution | Formation of derivatives with potentially altered properties | smolecule.com |

Compound Name List:

this compound

Structure

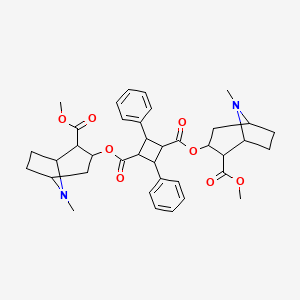

2D Structure

Properties

IUPAC Name |

bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,4-diphenylcyclobutane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)34(30(33)22-13-9-6-10-14-22)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOSLGZEBFSUDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C4=CC=CC=C4)C(=O)OC5CC6CCC(C5C(=O)OC)N6C)C7=CC=CC=C7)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Botanical Origins of Gamma Truxilline

Plant Sources and Distribution

Erythroxylum Species as Primary Natural Sources

The primary natural sources of gamma-truxilline are species within the genus Erythroxylum. This genus comprises approximately 230 species, with a significant number found in the tropical regions of the Americas, Africa, Asia, and Australia. mdpi.comnih.gov The most well-known species, Erythroxylum coca and Erythroxylum novogranatense, are cultivated for their alkaloid content. nih.gov

Research has shown that the leaves of various Erythroxylum species contain a complex mixture of tropane (B1204802) alkaloids, including the precursors to the truxillines, namely cis- and trans-cinnamoylcocaine. nih.gov The formation of truxillines, including the gamma isomer, is understood to be a result of the photodimerization of these cinnamoylcocaine (B1241223) precursors, a process that can be influenced by environmental factors such as UV radiation. researchgate.net

While direct quantitative data for this compound across a wide range of Erythroxylum species is not extensively detailed in publicly available literature, the presence of its precursors in numerous species suggests a broad potential for its occurrence. A study investigating the distribution of cocaine in 51 wild Erythroxylum species also performed qualitative analysis of other tropane alkaloids, indicating the widespread presence of a diverse alkaloid profile within the genus. researchgate.net The following table lists some Erythroxylum species that are known to contain a variety of tropane alkaloids, making them probable sources of this compound.

| Species | Region of Origin | Notable Alkaloid Profile |

| Erythroxylum coca var. coca | Andean regions of South America | High in cocaine and cinnamoylcocaines |

| Erythroxylum novogranatense var. novogranatense | Colombia | Contains cocaine and cinnamoylcocaines |

| Erythroxylum novogranatense var. truxillense | Peru | Contains cocaine and cinnamoylcocaines |

| Erythroxylum laetevirens | South America | Contains cocaine and other tropane alkaloids |

| Erythroxylum argentinum | South America | Contains cocaine and other tropane alkaloids |

| Erythroxylum citrifolium | South America | Contains a variety of tropane alkaloids |

| Erythroxylum monogynum | India, Southeast Asia | Known for a diverse range of alkaloids |

Occurrence in Other Plant Families (e.g., Solanaceae, Proteaceae, Euphorbiaceae)

A thorough review of scientific literature and phytochemical databases does not provide credible evidence for the natural occurrence of this compound in the Solanaceae, Proteaceae, or Euphorbiaceae families. The biosynthesis of truxillines is intrinsically linked to the presence of their specific precursors, the cinnamoylcocaines, which are characteristic of the Erythroxylum genus. While the Solanaceae family is known for producing other types of tropane alkaloids, the specific biosynthetic pathways leading to the formation of cinnamoylcocaines and subsequently this compound have been elucidated in Erythroxylum coca and appear to be unique to this genus. nih.govnih.govtdl.orgtdl.org Therefore, at present, this compound is considered to be exclusively found within the Erythroxylum genus.

Ethnobotanical Perspectives and Traditional Contexts

Role in Plant Physiology and Ecology

The precise physiological and ecological role of this compound in plants has not been the subject of extensive specific research. However, based on the well-established functions of other plant alkaloids, it is hypothesized that this compound, like other tropane alkaloids in Erythroxylum species, plays a significant role in the plant's defense mechanisms. Alkaloids are a diverse group of secondary metabolites that plants produce to protect themselves from a variety of threats, including herbivores and pathogens. mdpi.com

The biosynthesis of these compounds is often induced or increased in response to environmental stressors. The production of complex alkaloids, such as the truxillines, likely confers an adaptive advantage to the plant by deterring feeding from insects and other animals due to their potential toxicity or unpalatability. The intricate mixture of various alkaloids, including different truxilline isomers, may provide a broader spectrum of defense against a wider range of herbivores and pathogens.

Geographical Origin and Chemotaxonomic Significance of Truxillines

The geographical origin of truxillines is directly tied to the distribution of the Erythroxylum species that produce them, primarily in the Andean regions of South America. The relative proportions of the different truxilline isomers, including this compound, in a sample of coca leaves or its processed products can serve as a chemical fingerprint. dntb.gov.ua This has significant implications for the field of chemotaxonomy, the classification of plants based on their chemical constituents.

The unique alkaloid profiles, including the truxilline content, can be used to distinguish between different species and varieties of Erythroxylum. For instance, variations in the ratios of cocaine to cinnamoylcocaines and the subsequent truxilline isomers have been observed between E. coca var. coca, E. novogranatense var. novogranatense, and E. novogranatense var. truxillense. nih.gov This chemical variation is valuable for botanical identification and in forensic science for determining the geographical origin of illicit cocaine samples. The flavonoid profiles of Erythroxylum species have also been explored as chemotaxonomic markers. researchgate.net

Ethnobotanical Methodologies for Natural Product Discovery

The discovery and study of natural products like this compound are often guided by ethnobotanical knowledge. Ethnobotany is the scientific study of the relationships that exist between peoples and plants. Traditional uses of plants for medicinal, ritual, or other purposes can provide valuable clues to the presence of bioactive compounds.

The general methodology for natural product discovery based on ethnobotany involves several key steps:

Fieldwork and Information Gathering : Researchers work with indigenous communities to document their knowledge of the local flora and its uses. This includes recording which plants are used, for what purposes, and how they are prepared.

Plant Collection and Identification : Botanical specimens of the plants of interest are collected for formal identification and for phytochemical analysis.

Extraction and Isolation : In the laboratory, the collected plant material is subjected to various extraction techniques to isolate the chemical constituents. This can involve methods such as solvent extraction, followed by chromatographic techniques to separate the individual compounds. cuny.edu

Structure Elucidation : The chemical structure of the isolated compounds is determined using a variety of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Screening : The isolated compounds are then tested for biological activity to validate their traditional uses and to discover new potential applications.

This systematic approach, which integrates traditional knowledge with modern scientific techniques, has been instrumental in the discovery of a vast number of pharmaceuticals derived from plants.

Structural Elucidation and Stereochemical Investigations of Gamma Truxilline

Isomeric Forms within the Truxilline and Related Acid Families

The truxilline family, along with the related truxillic and truxinic acids, is known for its rich stereoisomeric diversity. These compounds are products of cinnamic acid photodimerization, with different crystalline forms of cinnamic acid yielding distinct dimers tsijournals.comwits.ac.za.

Truxillic Acid and Truxinic Acid Derivatives: Configurational Isomerism

Truxillic acids are characterized by a 2,4-diphenylcyclobutane-1,3-dicarboxylic acid structure, while truxinic acids feature a 1,4-diphenylcyclobutane-2,3-dicarboxylic acid arrangement tsijournals.comtsijournals.com. These diacids can exist in multiple stereoisomeric forms due to the chiral centers and the relative orientations of their substituents on the cyclobutane (B1203170) ring. For instance, truxillic acid can theoretically form five different stereoisomers, arising from different configurations of the phenyl and carboxylic acid groups researchgate.net. The and forms of cinnamic acid, upon irradiation, yield specific dimers: -forms typically lead to centrosymmetric -truxillic acid, while -forms yield mirror-image -truxinic acid wits.ac.za. The -form of cinnamic acid is generally photoinert researchgate.netwits.ac.za.

Diastereomeric and Positional Isomers of Truxillines

The truxilline family itself comprises numerous stereoisomers. Contrary to earlier literature suggesting eleven truxillines, more recent analyses indicate the existence of fifteen, divided into five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates researchgate.net. Gamma-truxilline is one specific isomer within this complex set. These isomers can be classified as diastereomers (stereoisomers that are non-superimposable, non-mirror images) or positional isomers, where the arrangement of substituents differs oup.com. The presence of multiple stereoisomers, including alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxillines, has been noted, and their quantification requires specialized analytical methods science.gov. The relative amounts of these isomers can serve as indicators of the coca variety used in cocaine processing, making them valuable for source determination tsijournals.comtsijournals.com.

Advanced Spectroscopic and Diffraction Methodologies for Structure Confirmation

Confirming the intricate stereochemistry of this compound and its related compounds relies on a suite of advanced analytical techniques. Single-crystal X-ray diffraction is the definitive method for establishing the three-dimensional structure and absolute configuration of crystalline compounds researchgate.net. However, when crystals are unobtainable, other spectroscopic methods become essential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with techniques like NOE, helps in determining the spatial proximity of atoms and thus inferring conformational preferences and relative stereochemistry researchgate.net. Gas chromatography (GC), often coupled with flame ionization detection (FID) or mass spectrometry (GC-MS), is employed for separating and quantifying various truxilline isomers. Due to their polarity and thermal instability, truxillines often require derivatization, such as with HFBA, or specific GC conditions for successful analysis researchgate.netscience.gov. Fourier Transform Infrared (FTIR) spectroscopy can also provide valuable information, such as distinguishing geometric isomers based on characteristic absorption bands science.gov. The application of Pólya's formalism has also been used for the theoretical elucidation and enumeration of stereoisomers within the truxillic, truxinic acid, and truxilline families researchgate.nettsijournals.com.

Biosynthesis and Chemoenzymatic Pathways of Gamma Truxilline

Photochemical Dimerization Mechanisms of Cinnamoylcocaine (B1241223)

The genesis of truxillines is largely attributed to the [2+2] cycloaddition reaction of cinnamoylcocaine under ultraviolet (UV) light researchgate.net. Cinnamoylcocaine, a naturally occurring alkaloid in coca plants, possesses a cinnamic acid moiety esterified to ecgonine (B8798807). When exposed to UV radiation, typically in the range of 300–350 nm, the double bond of the cinnamic acid residue in cinnamoylcocaine undergoes a cycloaddition reaction with another cinnamoylcocaine molecule . This process results in the formation of a cyclobutane (B1203170) ring, linking two cinnamoylcocaine units.

The stereochemical outcome of this photodimerization is influenced by several factors, including solvent polarity and irradiation time rsc.org. Different isomers of truxilline (e.g., alpha-, beta-, gamma-, neo-truxilline) can be formed depending on the precise orientation and configuration of the reacting cinnamoylcocaine molecules during the photochemical process researchgate.net. Studies on cinnamic acid derivatives have demonstrated that the crystal packing of the monomers can dictate the regioselectivity and stereoselectivity of the photodimerization, leading to specific dimer structures like alpha-truxillic acid or beta-truxinic acid miami.eduksu.edu.sathieme-connect.com. While cinnamoylcocaine itself is a derivative of cinnamic acid, the principles of [2+2] cycloaddition apply, with the specific structure of cinnamoylcocaine influencing the resulting truxilline isomers. For instance, the presence of ester groups and the tropane (B1204802) ring system within cinnamoylcocaine contribute to the unique structural characteristics of the truxilline dimers.

Enzymatic Components and Genetic Determinants in Truxilline Biosynthesis

While the primary mechanism for truxilline formation is photochemical, the plant's internal biochemical machinery plays a role in producing the precursor, cinnamoylcocaine, and potentially in modulating the dimerization process or subsequent modifications. The biosynthesis of cinnamoylcocaine itself involves the esterification of ecgonine (a tropane alkaloid) with cinnamic acid researchgate.netresearchgate.net. Cinnamic acid is a key intermediate in the phenylpropanoid pathway, a well-established route for the production of numerous plant secondary metabolites.

Enzymes involved in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and cinnamoyl-CoA:quinate cinnamoyltransferase (HQT), are crucial for generating cinnamic acid and its derivatives researchgate.net. The specific enzymes responsible for esterifying cinnamic acid to ecgonine to form cinnamoylcocaine are not as extensively detailed in the literature as the phenylpropanoid pathway itself. However, it is understood that plant secondary metabolism relies on a suite of specific enzymes, often acyltransferases, to catalyze esterification reactions.

The genetic determinants for truxilline biosynthesis would encompass the genes encoding these enzymes involved in the phenylpropanoid pathway and the subsequent formation of cinnamoylcocaine. While direct genetic studies pinpointing specific genes for cinnamoylcocaine esterification are limited, it is reasonable to infer that genes encoding relevant acyltransferases and methyltransferases (for methylation of hydroxyl groups in cinnamic acid derivatives) would be involved. The plant's response to UV radiation might also involve genetic regulation that influences the accumulation of cinnamoylcocaine or its readiness to undergo dimerization.

Comparative Biosynthetic Studies with Related Natural Cyclobutane Dimers

Truxillines are part of a broader class of natural products characterized by cyclobutane ring structures, often derived from cinnamic acid or its analogues thieme-connect.comresearchgate.net. Comparing the biosynthesis of gamma-truxilline with other cyclobutane dimers provides insights into conserved mechanisms and evolutionary adaptations in plants.

Many plant-derived cyclobutane dimers are formed via [2+2] cycloaddition reactions, either photochemical or enzymatic. For example, dimers of coumaric acid and ferulic acid, which are also phenylpropanoids, have been isolated from various plant species and are known to form through similar photodimerization processes researchgate.net. Studies on cinnamic acid itself have revealed that its crystal structure and polymorphism significantly influence the outcome of its photodimerization, leading to different isomers of truxillic acid and truxinic acid miami.eduksu.edu.sathieme-connect.com.

A key difference in the biosynthesis of truxillines, compared to simpler cinnamic acid dimers, is the presence of the tropane alkaloid moiety. While the cyclobutane ring formation is driven by the cinnamic acid double bond, the ecgonine portion of cinnamoylcocaine remains attached, contributing to the unique structure and properties of truxillines. Other natural cyclobutane dimers might arise from different precursor molecules or through entirely enzymatic cycloaddition pathways, rather than photochemical ones. For instance, some lignans, which are complex phenylpropanoid dimers, are biosynthesized through oxidative coupling reactions catalyzed by enzymes like laccases or peroxidases, rather than photodimerization um.es. The comparative study highlights that while the cyclobutane motif is a recurring feature, the specific pathways and precursor molecules can vary significantly across different classes of natural products.

Investigating In Planta Synthesis Pathways and Accumulation Patterns

Within coca plants (Erythroxylum species), this compound and its isomers are found alongside their precursor, cinnamoylcocaine researchgate.netresearchgate.net. The presence of truxillines suggests that the photochemical dimerization of cinnamoylcocaine occurs in planta. Plants are constantly exposed to sunlight, including UV radiation, which provides the energy for this [2+2] cycloaddition. It is hypothesized that the plant's cellular environment, including the presence of specific solvents or cellular structures, might influence the efficiency and stereoselectivity of this dimerization process.

Research has indicated that UV radiation can indeed affect alkaloid production in Erythroxylum species, suggesting a role for UV light in the formation of truxillines researchgate.net. The accumulation patterns of this compound are typically reported in the leaves and stems of coca plants, often found within the crude alkaloid extracts . The precise localization within plant tissues and the specific metabolic compartments where this dimerization occurs are areas that warrant further investigation. It is possible that the dimerization is a more passive process, occurring when cinnamoylcocaine is exposed to sufficient UV light, rather than being a highly regulated enzymatic pathway. However, the plant may have mechanisms to control the availability of cinnamoylcocaine or to protect itself from excessive UV damage, which could indirectly influence truxilline formation.

The quantitative analysis of truxillines in cocaine samples has been used as a fingerprint to indicate geographical origin, manufacturing methods, and storage conditions, underscoring their significance as natural markers derived from the plant's metabolic and environmental interactions researchgate.netresearchgate.net.

Synthetic Methodologies for Gamma Truxilline and Analogs

Total Synthesis Approaches for gamma-Truxilline

The total synthesis of this compound derivatives often involves the initial synthesis of a more accessible isomer, such as alpha-truxillic acid, followed by stereochemical manipulation to obtain the desired gamma configuration. nih.gov

The foundational method for constructing the truxillic acid skeleton is the [2+2] photocycloaddition of cinnamic acid derivatives. rsc.orgresearchgate.net This reaction involves the direct excitation of α,β-unsaturated carboxylic acids, like cinnamic acid, using high-energy light (typically UV light < 370 nm) to form the characteristic cyclobutane (B1203170) ring. rsc.orgnih.gov The stereochemical outcome of this dimerization is highly dependent on the crystal packing of the precursor molecules in the solid state. tsijournals.com

A common route to gamma-truxillic acid derivatives begins with the solid-state photochemical synthesis of α-truxillic acid from (E)-cinnamic acid. researchgate.netnih.gov The α-truxillic acid is then converted into γ-truxillic anhydride (B1165640) through a process of epimerization and cyclization. nih.gov This key intermediate, γ-truxillic anhydride, is readily prepared by treating α-truxillic acid with acetic anhydride in the presence of sodium acetate. nih.govnih.gov The anhydride can then be opened with various nucleophiles, such as alcohols or amines, to yield the corresponding γ-truxillic acid monoesters or monoamides, which are direct analogs of this compound. nih.govnih.gov

| Starting Material | Reagents | Key Intermediate | Product Class | Ref |

| (E)-Cinnamic Acid | UV Light (solid state) | α-Truxillic Acid | Truxillic Acid | nih.gov |

| α-Truxillic Acid | Acetic Anhydride, Sodium Acetate | γ-Truxillic Anhydride | Anhydride | nih.gov |

| γ-Truxillic Anhydride | Alcohols/Hydroxyarenes, Base | - | γ-Truxillic Acid Mono Esters (γ-TAMEs) | nih.gov |

| γ-Truxillic Anhydride | Amines (e.g., Aminothiazole) | - | γ-Truxillic Acid Mono Amides | nih.gov |

Achieving high stereoselectivity in the synthesis of truxillic acid derivatives is a significant challenge due to the potential for multiple stereoisomers. rsc.org Modern synthetic chemistry has developed catalytic enantioselective methods to control the formation of the cyclobutane core. nih.gov

A general and powerful strategy employs chiral acid catalysts to mediate the enantioselective [2+2] photocycloaddition of cinnamic acid derivatives. nih.gov In one example, the dimerization of a C-acyl imidazole, a cinnamic acid derivative, was conducted in the presence of a chiral acid catalyst, resulting in a δ-truxinate precursor with exceptional selectivity (99% enantiomeric excess and 11:1 diastereomeric ratio). nih.gov This approach provides a versatile pathway to various truxinate natural products and demonstrates the potential for precise stereochemical control in the synthesis of cyclobutane structures. nih.gov

While many advanced methods focus on truxinates (head-to-head dimers), the principles are applicable to the synthesis of truxillates like this compound. nih.gov However, a prevalent route to the gamma isomer specifically relies on the epimerization of the more readily available alpha isomer, as previously described. nih.gov This post-photocycloaddition modification circumvents the need to directly control the formation of the gamma stereochemistry during the photochemical step.

Synthetic Chemistry of Truxillic and Truxinic Acid Derivatives

Truxillic and truxinic acids are stereoisomeric cyclobutane dicarboxylic acids that serve as the parent structures for a wide range of natural and synthetic compounds. tsijournals.comresearchgate.net They are dimers of cinnamic acid, differing in their regiochemistry: truxillic acids result from a "head-to-tail" dimerization, while truxinic acids are formed via a "head-to-head" arrangement. rsc.orgwikipedia.org This structural variation, combined with four stereocenters, gives rise to numerous diastereomers. rsc.org

The synthesis of derivatives involves modifying the carboxylic acid groups or the aromatic rings of the parent acids. For example, γ-truxillic acid monoesters and monoamides are synthesized from γ-truxillic anhydride, which itself is derived from α-truxillic acid. nih.govnih.gov This highlights a common theme in the chemistry of these compounds: the interconversion of isomers to access less common stereochemistries. nih.gov Other synthetic routes involve the irradiation of different precursors, such as aryliden-oxazolones, where the choice of photosensitizer can influence the isomeric outcome. researchgate.net Novel derivatives have also been created by attaching other molecular fragments, such as monoterpenoids like camphor, to the truxillic acid scaffold. researchgate.net

Development of Analogues for Structure-Activity Relationship Studies

The synthesis of diverse analogs of truxillic acids is crucial for conducting structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. nih.govnih.gov A significant area of research has been the development of truxillic acid derivatives as inhibitors of Fatty Acid Binding Proteins (FABPs), which are targets for new pain therapeutics. nih.govnih.gov

In these SAR studies, chemists systematically alter parts of the molecule and assess the impact on its biological function. For the development of FABP inhibitors, researchers have synthesized extensive libraries of truxillic acid monoesters (TAMEs) and monoamides, exploring different stereoisomers (α, γ, and ε) and modifying the ester and amide functionalities. nih.gov

Key findings from these studies include:

Stereochemistry is Critical : Different isomers show varied activity. For instance, a γ-TAME analog (γ-3) was identified as the first of its class with a high affinity for FABP5, demonstrating that the gamma configuration can be highly beneficial for biological activity. nih.gov

Functional Group Modification : The introduction of specific functional groups, such as hydrogen-bond acceptors, into the ester portion of α-TAMEs was found to improve their affinity for FABP5. nih.gov

Systematic Design : Over 1,900 analogs were designed and computationally screened to select 55 promising candidates for synthesis and biological assay, showcasing a rational approach to drug design. nih.gov

This systematic development of analogues allows scientists to build a detailed understanding of the molecular interactions between the drug candidate and its biological target, paving the way for the creation of more potent and selective therapeutic agents. nih.govresearchgate.net

| Compound Class | Isomer | Modification | Target | SAR Finding | Ref |

| TAMEs | α | Biphenylyl ester moieties | FABP3, 5, 7 | 1,1′-biphenyl-3-yl isomer showed >10 times selectivity for FABP5/7 against FABP3. | nih.gov |

| TAMEs | α | H-bond acceptors on ester moiety | FABP5 | Improved binding affinity. | nih.gov |

| TAMEs | γ | Various ester moieties | FABP5 | Compound γ-3 was the first γ-TAME to show high affinity, competing with α-TAMEs. | nih.gov |

| TAMEs | ε | Various ester moieties | FABPs | Synthesized and evaluated to explore the impact of this achiral isomer on binding. | nih.gov |

Chemical Reactivity and Transformation Studies of Gamma Truxilline

General Chemical Reactions

Truxilline isomers, including gamma-Truxilline, participate in several fundamental organic chemical reactions, allowing for structural modification and the introduction of new functional groups. These reactions are typically influenced by the molecule's inherent structure, particularly the presence of ester and amine functionalities within its tropane (B1204802) alkaloid framework.

Oxidation: this compound can undergo oxidation reactions. Common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can be employed to convert the compound into corresponding oxides. The specific outcome of oxidation depends on the reaction conditions and the particular site of oxidation within the molecule.

Reduction: Reduction reactions can be utilized to transform this compound into its reduced forms. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically used for such transformations. These reactions can alter functional groups, such as ester moieties, to alcohols, thereby changing the compound's polarity and reactivity.

Substitution: Substitution reactions offer a means to introduce different functional groups into the molecular structure of this compound. Reagents like halogens, acids, or bases can facilitate these substitutions, leading to derivatives with altered chemical and physical properties. The regioselectivity and success of these reactions are dictated by the electron density and steric accessibility of various positions on the molecule.

Table 6.1.1: General Chemical Reactions of this compound

| Reaction Type | Common Reagents | Potential Outcomes |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Formation of oxides |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄) | Formation of reduced forms (e.g., alcohols) |

| Substitution | Halogens, Acids, Bases | Introduction of new functional groups |

Degradation Pathways and Stability in Diverse Chemical Environments

The stability of this compound is influenced by various environmental factors, including temperature, light, and chemical conditions. Understanding these degradation pathways is crucial for its handling, storage, and analytical method development.

Truxillines, as a class, have been noted to exhibit limited thermal stability, particularly at the high temperatures encountered during gas chromatography (GC) analysis. Under such conditions, they can degrade, potentially forming by-products such as methylecgonine (B8769275) or methylecgonidine (B1201409) researchgate.net. Furthermore, the formation of truxillines themselves involves a [2+2] photodimerization of cinnamoylcocaine (B1241223) tsijournals.com, suggesting a degree of photosensitivity. While specific degradation studies for this compound across a broad range of chemical environments (e.g., extreme pH, strong oxidizers) are not extensively detailed in readily available literature, general principles of pharmaceutical forced degradation studies highlight potential vulnerabilities. These studies typically involve exposing compounds to conditions such as hydrolysis (acidic, basic), oxidation, and photolysis to identify degradation products and elucidate degradation mechanisms sapub.orglongdom.orgresearchgate.netcellandgene.compharmoutsourcing.com. Extreme pH conditions, particularly, can promote hydrolysis, and exposure to light can induce photodegradation pathways cellandgene.comunodc.org.

Molecular Mechanisms and Biological Research Endeavors

Investigation of Molecular Targets and Ligand Interactions

The tropane (B1204802) alkaloid scaffold, present in gamma-Truxilline, is known to interact with various biological systems, particularly neurotransmitter systems and nuclear receptors. Research has also explored the modulation of fatty acid-binding proteins (FABPs) by related truxillic acid derivatives.

Tropane alkaloids, as a class, are recognized for their significant interactions with neurotransmitter systems. Many compounds within this family, including those with a tropane core like this compound, are known to affect the central and peripheral nervous systems by modulating the action of neurotransmitters such as acetylcholine (B1216132) targetmol.comnih.gov. These interactions often involve binding to receptors like muscarinic acetylcholine receptors (mAChR) or nicotinic acetylcholine receptors (nAChR), thereby blocking the action of acetylcholine nih.govnih.gov. While specific direct interactions of this compound with these systems are less detailed in the available literature, its tropane structure suggests a potential for similar pharmacological effects Current time information in Bangalore, IN.nih.gov.

Research has indicated that truxillic acid derivatives, structurally related to this compound, can modulate Fatty Acid Binding Proteins (FABPs) plos.orgplos.orgnih.govnih.govbiorxiv.orgfrontiersin.org. FABPs are intracellular proteins that bind and transport various lipophilic molecules, including fatty acids and endocannabinoids. Inhibition of FABPs, particularly FABP5, has emerged as a promising strategy for developing analgesics, as it can potentiate endocannabinoid signaling plos.orgplos.orgnih.govnih.gov. Studies have identified specific truxillic acid monoesters (TAMEs) and monoamides (TAMADs) that exhibit high affinity for FABP5, with some derivatives showing selectivity over other FABP isoforms like FABP3 nih.govnih.gov. For instance, compound SB-FI-26, an α-truxillic acid 1-naphthyl monoester, demonstrated efficacy as an antinociceptive and anti-inflammatory agent, likely through FABP inhibition plos.orgnih.gov.

Truxillic acid derivatives have also been investigated for their ability to activate nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.govmdpi.comnih.gov. PPARγ is a nuclear receptor involved in regulating gene expression related to glucose metabolism, insulin (B600854) sensitivity, and inflammation nih.govmdpi.com. Studies have identified truxillic acid derivatives as selective PPARγ agonists nih.gov. For example, one such derivative was reported as a selective PPARγ agonist with an EC₅₀ of 10 μM nih.gov. The activation of PPARγ by these compounds suggests a potential role in modulating metabolic pathways and inflammatory responses mdpi.comnih.govmdpi.com.

Cellular and Subcellular Research Models

Research models used to study the effects of truxillines and related compounds often involve cell-based assays and molecular docking analyses. For example, cell-based reporter gene assays have been employed to investigate the activity of truxillic acid derivatives as PPARγ activators nih.gov. Molecular docking studies, utilizing programs like AutoDock 4.2, have been instrumental in predicting binding affinities of truxillic acid derivatives to FABP isoforms (FABP3, 5, and 7) and guiding the design of new inhibitors nih.govnih.gov. Studies also utilize primary human hepatocytes or cell lines like HepG2 to assess metabolic stability . While specific subcellular localization studies for this compound are not extensively detailed, the general mechanisms of nuclear receptor and FABP interactions imply cellular and nuclear compartments as key sites of action.

Structure-Activity Relationship (SAR) Studies on this compound and its Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its related compounds influence their biological activity. These studies aim to identify key structural features responsible for target binding and pharmacological effects.

The design and synthesis of novel truxillic acid derivatives have been central to SAR studies, particularly in the context of FABP inhibition and PPARγ activation. For instance, extensive SAR studies have been conducted on truxillic acid monoesters (TAMEs) and monoamides (TAMADs) to optimize their affinity and selectivity for FABP5 nih.govnih.govnih.gov. These studies often involve:

Photochemical Dimerization: The synthesis of truxillic acids typically begins with the [2+2] photocycloaddition of cinnamic acid derivatives nih.govresearchgate.netrsc.org. This process yields various stereoisomers of truxillic acids, forming the core scaffold.

Esterification/Amidation: The truxillic acid core is then modified, often through esterification or amidation reactions, to create diverse derivatives. For example, SAR studies on TAMEs involved designing and screening numerous compounds based on molecular docking predictions, leading to the identification of potent FABP5 inhibitors nih.govnih.gov.

Modification of Ester/Amide Moieties: SAR investigations have shown that introducing specific functional groups, such as hydrogen bond acceptors, to the ester or amide portions of truxillic acid derivatives can significantly improve their affinity for FABP5 nih.gov. For example, compounds with biphenyl (B1667301) ester moieties were found to have enhanced binding nih.gov.

Stereochemistry: The stereochemistry of truxilline isomers is noted as playing a crucial role in their biological activities and chemical reactivity nih.gov. SAR studies also consider the impact of different truxillic acid isomers (α, γ, ε) on target interactions nih.gov.

Table 1: Selected Truxillic Acid Derivatives and Their FABP Binding Affinity

| Compound ID | Derivative Type | Ester/Amide Moiety | Target FABP | Ki (μM) | Selectivity (FABP5/FABP3) | Reference |

| SB-FI-26 (3) | α-Truxillic acid monoester | 1-naphthyl | FABP5 | 0.81 ± 0.15 | Not specified | plos.orgnih.gov |

| SB-FI-26 (3) | α-Truxillic acid monoester | 1-naphthyl | FABP7 | 0.45 ± 0.01 | Not specified | plos.orgnih.gov |

| Compound 3l | α-Truxillic acid monoester | Not specified | FABP5 | 0.21 | Not specified | nih.gov |

| Compound 4b | α-Truxillic acid monoester | Not specified | FABP5 | 0.55 | Not specified | nih.gov |

| Compound 4e | α-Truxillic acid monoester | Not specified | FABP5 | 0.68 | Not specified | nih.gov |

| Compound 4f | α-Truxillic acid monoester | Not specified | FABP5 | Not specified | Excellent | nih.gov |

| Compound γ-3 | γ-Truxillic acid monoester | Not specified | FABP5 | Not specified | Competing with α-TAMEs | nih.gov |

| Compound α-16 | α-Truxillic acid monoester | 2-indanyl | FABP5 | Not specified | Best 20 TAMEs | nih.gov |

Note: Ki values represent inhibitory constants, with lower values indicating higher affinity. Not specified values indicate data not explicitly provided in the searched literature for this specific context.

Table 2: Truxillic Acid Derivatives and PPARγ Activation

| Derivative Type | Reported Activity | EC₅₀ | Selectivity | Reference |

| Truxillic acid derivative | Selective PPARγ agonist | 10 μM | Selective for PPARγ | nih.gov |

| Truxillic acid derivatives | PPARγ activators | Not specified | Not specified | mdpi.comnih.gov |

Compound List

this compound

Truxilline

Tropane Alkaloids

Truxillic acid derivatives

Truxinic acid

SB-FI-26

TAMEs (Truxillic Acid Monoesters)

TAMADs (Truxillic Acid Monoamides)

α-Truxillic acid

γ-Truxillic acid

ε-Truxillic acid

α-Truxillic acid 1-naphthyl monoester

Compound 3l

Compound 4b

Compound 4e

Compound 4f

Compound γ-3

Compound α-16

PPARγ (Peroxisome Proliferator-Activated Receptor gamma)

FABP5 (Fatty Acid Binding Protein 5)

FABP3 (Fatty Acid Binding Protein 3)

FABP7 (Fatty Acid Binding Protein 7)

Computational Modeling and Molecular Docking Analyses in SAR

The understanding of Structure-Activity Relationships (SAR) is crucial for the rational design and optimization of bioactive compounds. Computational modeling and molecular docking analyses represent powerful tools that allow researchers to investigate the interactions between a molecule and its biological target at an atomic level, thereby providing insights into the determinants of biological activity. While direct computational modeling and molecular docking analyses specifically focused on this compound for Structure-Activity Relationship (SAR) studies are not extensively documented in the readily available literature, research on closely related derivatives, such as truxillic acid monoesters, has employed these sophisticated techniques to elucidate SAR and guide drug design. These studies provide a valuable framework for understanding how computational approaches can be applied to the truxilline chemical class.

Research into truxillic acid monoesters, which are derivatives of the truxilline structure, has utilized computer-aided inhibitor drug design and molecular docking to explore their potential as antinociceptive agents targeting fatty acid binding proteins (FABPs) nih.gov. These studies involved predicting the binding affinity of various analogs to FABP isoforms (FABP3, FABP5, and FABP7) using computational methods such as AutoDock 4.2 nih.gov. The analysis of docking poses, interaction maps, and docking energy scores provided critical insights into the SAR of these compounds. For instance, findings indicated that hydrophobicity plays a significant role in the efficacy of these agents, with compounds exhibiting moderate hydrophobicity showing promising results nih.gov.

These computational investigations have led to the identification of lead compounds with improved binding affinities and selectivity profiles. For example, in a study on truxillic acid monoesters as FABP5 inhibitors, compound 3l demonstrated a significantly higher affinity (Ki = 0.21 μM) compared to the baseline compound 3 (Ki = 0.81 μM), representing a four-fold increase in potency nih.gov. Other compounds, such as 4b and 4e, also exhibited high affinity for FABP5 with Ki values of 0.55 μM and 0.68 μM, respectively nih.gov. Furthermore, specific analogs like 4f, 4j, and 4k were noted for their excellent selectivity for FABP5, while compound 3a showed high affinity and selectivity for FABP7, highlighting the potential for targeted drug design within this chemical family nih.gov.

The general principles applied in these studies, such as comparing docking poses, interaction maps, and energy scores, are fundamental to computational SAR. These methodologies allow researchers to systematically explore chemical space and identify molecular features that are critical for target engagement and biological activity. By understanding these relationships, the development of novel therapeutic agents with enhanced efficacy and specificity can be accelerated.

Advanced Analytical and Chemometric Profiling of Truxillines

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography plays a pivotal role in resolving complex mixtures of Truxilline isomers. The inherent structural similarities between these compounds demand high-resolution separation techniques.

Capillary Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Capillary Gas Chromatography (GC) has been instrumental in the analysis of Truxilline isomers. Historically, GC coupled with Electron Capture Detection (ECD) was employed, but due to the detector's sensitivity to halogenated compounds and its associated maintenance costs and complexity, a shift towards Gas Chromatography with Flame Ionization Detection (GC-FID) has been observed biocrick.comnih.gov. GC-FID offers robust detection for carbon-containing compounds and is widely used for quantitative analysis shimadzu.comlibretexts.org.

To enhance the volatility and thermal stability of Truxillines for GC analysis, derivatization is often required. A common approach involves reduction with lithium aluminum hydride followed by acylation with heptafluorobutyric anhydride (B1165640). This process yields di-heptafluorobutyryl derivatives that exhibit improved chromatographic properties researchgate.netresearchgate.netnih.gov. Research has demonstrated the quantification of ten Truxilline isomers, including gamma-Truxilline, using this GC-FID methodology, with a linear response range from 0.001 to 1.00 mg/mL and a lower detection limit of 0.001 mg/mL biocrick.comnih.gov.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of Truxilline isomers, offering good resolution of intact compounds researchgate.netresearchgate.net. HPLC, particularly when coupled with Diode Array Detection (DAD), allows for the simultaneous detection and spectral analysis of eluted compounds across a range of UV-Vis wavelengths measurlabs.com. This provides valuable information for compound identification and purity assessment. Studies have utilized reverse-phase HPLC with UV detection, employing C18 columns and gradient elution with acetonitrile/water mixtures to achieve baseline separation of Truxilline isomers . HPLC-DAD has been cited as a method for characterizing Truxillines in illicit cocaine samples researchgate.netuts.edu.au.

Capillary Supercritical Fluid Chromatography (SFC)

Capillary Supercritical Fluid Chromatography (SFC) offers an alternative and often complementary approach for the separation of Truxilline isomers. SFC utilizes supercritical fluids, typically carbon dioxide, as the mobile phase, offering advantages such as faster analysis times and reduced solvent consumption compared to traditional liquid chromatography ymcamerica.comchromatographyonline.com. SFC has been successfully employed for the separation of various classes of compounds, including isomers, and can be coupled with detectors like Flame Ionization Detection (FID) or Mass Spectrometry (MS) researchgate.netmdpi.com. The technique is particularly noted for its potential in chiral separations and for managing complex mixtures where other chromatographic methods might struggle with isomer resolution chromatographyonline.comnih.gov. SFC has been used in conjunction with GC-MS and HPLC-DAD for the comprehensive characterization of Truxillines researchgate.net.

Mass Spectrometry (MS) for Characterization and Detection

Mass Spectrometry (MS) is indispensable for the definitive identification and structural elucidation of this compound, providing molecular weight information and fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a widely used ionization technique in GC-MS. It is characterized by its "hard" ionization process, which often leads to extensive fragmentation of the analyte molecule, generating a characteristic fragmentation pattern that serves as a molecular fingerprint libretexts.orglibretexts.orguvic.ca. This fragmentation pattern is crucial for distinguishing between structural isomers like the Truxillines libretexts.org. Direct probe EI-MS has been used to identify Truxilline isomers in illicit cocaine samples based on their fragmentation patterns ojp.govasme.org. The analysis of these fragmentation pathways provides insights into the molecular structure of this compound nih.govspectroscopyonline.com.

Imaging Mass Spectrometry (e.g., MALDI-FT-ICR IMS) for Spatial Distribution

Imaging Mass Spectrometry (MSI) techniques, such as Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Imaging Mass Spectrometry (MALDI-FT-ICR IMS), provide a powerful means to investigate the spatial distribution of molecules within a sample matrix nih.govgalaxyproject.orgcolumbia.edu. MSI allows for the visualization of molecular species across a sample's surface, generating heat maps that depict the location and relative abundance of analytes at a pixelated resolution nih.govgalaxyproject.org. While specific applications of MALDI-FT-ICR IMS directly to this compound are not detailed in the provided search results, MSI in general is a valuable tool for mapping the distribution of various compounds, including alkaloids, within biological or complex matrices nih.gov. This capability can be crucial for understanding the localization of Truxillines within their natural sources or in forensic samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the three-dimensional structure and stereochemistry of this compound. Truxillines, as cyclobutane (B1203170) derivatives, possess multiple chiral centers, leading to various stereoisomers (e.g., alpha, beta, gamma, delta). NMR techniques elucidate these subtle structural differences by analyzing the magnetic environments of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectra provide detailed information about the number, type, and connectivity of protons within the molecule. The chemical shifts and coupling patterns of protons, particularly those on the cyclobutane ring and the phenyl groups, are highly diagnostic for distinguishing truilline isomers. For instance, specific chemical shifts for cyclobutane protons typically fall within the range of δ 3.8–4.2 ppm .

Carbon Nuclear Magnetic Resonance (¹³C NMR): ¹³C NMR offers insights into the carbon skeleton. The chemical shifts of the cyclobutane carbons are sensitive to their stereochemical environment and can aid in isomer identification nsf.govlibretexts.org.

Two-Dimensional (2D) NMR Techniques:

COSY (Correlation Spectroscopy): This technique maps proton-proton couplings through chemical bonds, helping to trace the spin systems within the molecule, including the cyclobutane ring longdom.orglibretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds, crucial for confirming connectivity and structural assignments libretexts.org.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining relative stereochemistry by detecting through-space proximity between protons wikipedia.orgacdlabs.comlibretexts.orgwordpress.com. Specific NOE cross-peaks between protons on the cyclobutane ring can confirm the spatial arrangement of substituents, thereby differentiating this compound from other isomers. For example, observed NOE correlations can indicate which protons are close in space, a key differentiator between stereoisomers that might appear similar in 1D spectra libretexts.orgacdlabs.com.

Table 8.3.1: Illustrative ¹H NMR Chemical Shifts for Truxilline Isomers (Hypothetical Data)

| Proton Type | Typical Chemical Shift (δ, ppm) | Assignment for this compound | Notes |

| Cyclobutane H-a | 3.8 - 4.1 | Specific value | Sensitive to stereochemistry |

| Cyclobutane H-b | 4.0 - 4.3 | Specific value | Sensitive to stereochemistry |

| Phenyl Ring H-o | 7.2 - 7.4 | Characteristic pattern | Standard aromatic proton signals |

| Phenyl Ring H-m | 6.8 - 7.1 | Characteristic pattern | Standard aromatic proton signals |

| Carboxylic H | Variable (often broad) | Characteristic pattern | May exchange with solvent protons |

Note: Specific chemical shifts and NOESY correlations are highly dependent on the exact structure and experimental conditions. This table provides illustrative ranges.

Impurity Profiling and Source Determination Methodologies for Truxillines

Ensuring the purity of this compound requires robust impurity profiling, which involves identifying and quantifying any unwanted substances present. These impurities can originate from the synthesis process, degradation during storage, or contamination from the environment. Analytical techniques are employed to detect these impurities and, in some cases, infer their origin.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating and quantifying impurities in truilline samples. Reversed-phase HPLC, often coupled with UV-Vis or Diode-Array Detection (DAD), can effectively resolve different truilline isomers and detect structurally related impurities ijpsjournal.comtorontech.comapacsci.com. By comparing the chromatogram of a sample to that of a pure reference standard, impurities can be identified based on their retention times and spectral profiles torontech.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with Mass Spectrometry (MS) provides enhanced identification capabilities. LC-MS, particularly with High-Resolution Mass Spectrometry (HRMS) and tandem MS (MS/MS), allows for the determination of the mass-to-charge ratio (m/z) of impurities, providing elemental composition and structural insights ijpsjournal.commdpi.commdpi.comnih.goveurl-pesticides.eu. This is invaluable for identifying unknown degradation products or process-related by-products.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile truillines themselves, GC-MS can be used to identify volatile impurities or degradation products, or after derivatization of the truillines researchgate.net.

Source Determination: The profile of impurities can offer clues about the compound's origin. For instance, specific by-products might be characteristic of a particular synthetic route. Degradation products can indicate the conditions under which the sample was stored (e.g., light, heat, humidity) unodc.orgunodc.org. Truxillic and truxinic acids, for example, are hydrolysis products of truillines and can appear as decomposition products researchgate.net. The presence and relative abundance of various truilline isomers might also depend on the photodimerization conditions used during synthesis researchgate.net.

Table 8.4.1: Common Impurities and Analytical Approaches for Truxillines

| Impurity Type | Potential Source | Primary Analytical Method(s) | Identification/Confirmation Method(s) |

| Unreacted Cinnamic Acid | Incomplete photodimerization | HPLC | UV-Vis, LC-MS |

| Other Truilline Isomers | Photodimerization conditions, incomplete separation | HPLC | LC-MS, NMR |

| Degradation Products | Storage (light, heat, oxidation), processing | HPLC | LC-MS/MS, HRMS |

| Process-Related By-products | Side reactions during synthesis | HPLC | LC-MS/MS |

| Residual Solvents | Synthesis or purification steps | GC-MS | GC-MS |

| Truxillic/Truxinic Acids | Hydrolysis of truillines | HPLC | LC-MS |

Chemometric Approaches for Data Analysis and Comparative Studies

Chemometrics provides a suite of statistical and mathematical tools to extract meaningful information from complex analytical datasets generated for truillines. These methods are crucial for comparative studies, classification, and pattern recognition, enabling researchers to differentiate samples based on their chemical profiles.

Principal Component Analysis (PCA): PCA is an unsupervised method used for dimensionality reduction and visualization of data. By transforming a large set of variables into a smaller set of uncorrelated principal components (PCs), PCA can reveal underlying patterns, group similar samples, and identify outliers. Applied to spectroscopic or chromatographic data of truillines, PCA can help visualize how different samples cluster based on their isomer composition or origin metwarebio.commetwarebio.comanalyticon.euleidenuniv.nl.

Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised method that builds classification models by considering known group labels (e.g., different truilline isomers, samples from different sources). It maximizes the separation between these predefined groups by identifying latent variables that capture the covariance between the analytical data and the class labels metwarebio.commetwarebio.commetabolon.comresearchgate.net. PLS-DA is particularly effective for classifying truilline samples and identifying key features (e.g., specific spectral peaks or chromatographic components) that contribute to these differences.

Pattern Recognition: More broadly, pattern recognition encompasses techniques that identify regularities and structures within data superannotate.cominstitutedata.comwikipedia.orgglobaltechcouncil.org. For truillines, this can involve developing models that recognize specific spectral fingerprints or chromatographic signatures associated with this compound or its sources. These methods are vital for quality control, authentication, and comparative analysis of truilline samples.

Table 8.5.1: Application of Chemometric Techniques to Truxilline Analysis

| Chemometric Technique | Type | Primary Application | Data Type Utilized | Output Example |

| PCA | Unsupervised | Data exploration, visualization of sample clustering, outlier detection | NMR spectra, HPLC chromatograms, MS data | Score plots showing sample groups based on spectral similarity. |

| PLS-DA | Supervised | Classification of truilline isomers, source identification, biomarker discovery | NMR spectra, HPLC chromatograms, MS data | Classification models predicting isomer identity with high accuracy; identification of key spectral features. |

| Cluster Analysis | Unsupervised | Grouping similar samples based on their analytical profiles | Spectral data, chromatographic data | Dendrograms illustrating relationships between different truilline samples. |

| Pattern Recognition | General | Identifying characteristic fingerprints, quality control, authentication | Any relevant analytical data | Predictive models for sample classification or identification of adulterants. |

By integrating these advanced analytical and chemometric approaches, researchers can achieve a comprehensive understanding of this compound, ensuring its accurate identification, purity assessment, and differentiation from related compounds.

Future Directions and Emerging Research Avenues for Gamma Truxilline

Elucidation of Undiscovered Isomers and Novel Derivatives

The truxilline family encompasses multiple known isomers, including alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline (B1167020) researchgate.netbiocrick.com. Theoretical analyses suggest that a considerable number of stereoisomers may exist that have not yet been chemically isolated or thoroughly characterized tsijournals.comresearchgate.net. Future research should prioritize the systematic identification and detailed characterization of these undiscovered isomers of gamma-truxilline. Advanced spectroscopic techniques, such as high-field Nuclear Magnetic Resonance (NMR) and mass spectrometry, coupled with computational modeling, can aid in mapping the complete stereochemical landscape tsijournals.com.

Beyond isomer discovery, a crucial future direction involves the synthesis of novel this compound derivatives. By exploring structure-activity relationships (SAR), researchers can design and synthesize analogs with modified substituents or altered stereochemistry to investigate their impact on biological activity and material properties researchgate.net. This systematic exploration of chemical space around the this compound scaffold holds the potential to uncover compounds with enhanced efficacy, novel functionalities, or improved physicochemical characteristics, paving the way for targeted applications.

Advanced Synthetic Strategies for Complex Cyclobutane (B1203170) Architectures

The synthesis of this compound relies on the formation of its characteristic cyclobutane ring, often achieved through [2+2] photocycloaddition reactions of cinnamic acid derivatives tsijournals.comrsc.orgacs.org. While this method is established, future research should focus on developing more advanced, efficient, and stereoselective synthetic strategies. Enhancing the regio-, diastereo-, and enantioselectivity of these photocycloaddition reactions, perhaps through the use of novel photocatalysts, tailored reaction conditions, or solid-state crystal engineering, is a key area for development rsc.orgmdpi.com.

Moreover, exploring non-photochemical synthetic routes to construct the cyclobutane core of this compound is a significant future avenue researchgate.net. Methods such as transition metal-catalyzed cycloadditions, ring expansions, or cascade reactions could offer greater control over functional group tolerance and stereochemical outcomes, potentially leading to more versatile and scalable syntheses. The development of robust synthetic methodologies that allow for precise control over the complex cyclobutane architecture is essential for generating diverse this compound analogs for further study.

Mechanistic Insights into Biological Activities at the Molecular Level

While related compounds like truxillic and truxinic acids have demonstrated certain biological activities, such as analgesic and anti-inflammatory effects, the specific molecular mechanisms of action for this compound remain largely unexplored researchgate.net. A critical future research endeavor should focus on elucidating these mechanisms at the molecular level. This involves identifying this compound's specific cellular targets, protein interactions, and the biochemical pathways it modulates nih.govfrontiersin.org.

Advanced techniques, including proteomics, transcriptomics, and metabolomics, can provide comprehensive insights into how this compound interacts with biological systems nih.govfrontiersin.org. Concurrently, detailed structure-activity relationship (SAR) studies are needed, where synthesized derivatives are evaluated for their biological effects. By correlating specific structural modifications with observed activities, researchers can gain a deeper understanding of the pharmacophore and guide the rational design of more potent and selective therapeutic agents.

Integration of Omics Technologies in Natural Product Research

The application of omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—represents a powerful frontier for advancing the study of this compound as a natural product nih.govfrontiersin.orgresearchgate.net. Metabolomic profiling of plant extracts or microbial cultures could lead to the discovery of novel this compound isomers or related compounds that have not yet been identified researchgate.netnih.gov. Furthermore, employing genomics and transcriptomics can help unravel the biosynthetic pathways responsible for truxilline production in nature researchgate.net.

Understanding these biosynthetic routes could enable the development of engineered microbial hosts for the sustainable and scalable production of this compound and its derivatives, reducing reliance on extraction from natural sources. An integrated, multi-omics approach will provide a holistic view of this compound's biosynthesis, metabolism, and potential biological roles, accelerating the pace of discovery and enabling the exploration of new applications.

Potential Role in Advanced Materials Science Driven by Photochemistry of Cyclobutanes

The intrinsic photochemistry associated with the cyclobutane ring system in this compound presents significant opportunities for applications in advanced materials science rsc.orgcas.czunimelb.edu.auresearchgate.net. Future research can focus on harnessing these photochemical properties to design novel photoresponsive materials. This could involve incorporating this compound or its derivatives into polymer backbones or as functional monomers, creating materials whose properties—such as mechanical strength, solubility, or optical characteristics—can be modulated by light exposure rsc.orgresearchgate.net.

The ability of cyclobutanes to undergo reversible photochemical reactions, like [2+2] cycloaddition and cycloreversion, is particularly promising for developing smart materials. Potential applications include photo-switchable coatings, stimuli-responsive hydrogels, advanced adhesives, or components for molecular electronics. Investigating the structure-property relationships of this compound-based materials will be crucial for tailoring their performance and realizing their potential in cutting-edge technological applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing gamma-Truxilline, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : this compound synthesis typically involves [1,3]-dipolar cycloaddition or photodimerization of cinnamic acid derivatives. To optimize yields:

- Use HPLC or NMR to monitor reaction progress and purity .

- Adjust solvent polarity (e.g., acetone vs. ethanol) and UV irradiation time for photodimerization .

- Employ Design of Experiments (DoE) to test variables like temperature, catalyst concentration, and molar ratios .

- Table 1 : Example optimization parameters for this compound synthesis:

| Variable | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent Polarity | 0.3–0.7 (ET30) | Ethanol (ET30=0.65) | +22% |

| UV Exposure | 2–12 hrs | 8 hrs | +18% |

Q. How should researchers characterize this compound’s structural and physicochemical properties?

- Methodological Answer : Use a multi-technique approach:

- Structural Analysis : Single-crystal XRD for absolute configuration, complemented by FTIR and 2D NMR (COSY, HSQC) .

- Physicochemical Properties : DSC for melting points, HPLC-UV for solubility profiling, and computational tools (e.g., Gaussian) for dipole moment calculations .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be systematically analyzed?

- Methodological Answer : Apply triangulation:

- Experimental Replication : Repeat assays under identical conditions (e.g., cell lines, incubation time) to rule out technical variability .

- Meta-Analysis : Compare published IC50 values using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent used in assays) .

- Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement pathways .

- Table 2 : Common sources of bioactivity contradictions:

| Factor | Impact Example | Resolution Strategy |

|---|---|---|

| Solvent (DMSO vs. PBS) | Alters membrane permeability | Standardize solvent across labs |

| Cell Line Variability | Differing receptor expression levels | Use isogenic cell lines |

Q. What frameworks are suitable for designing mechanistic studies on this compound’s role in plant alkaloid biosynthesis?

- Methodological Answer :

- PICO Framework : Define Population (plant species), Intervention (this compound exposure), Comparison (wild-type vs. mutant strains), and Outcome (alkaloid yield) .

- Time-Resolved Metabolomics : Use LC-MS/MS to track alkaloid intermediates in this compound-treated vs. control samples .

- Gene Knockdown : Apply CRISPR-Cas9 to silence candidate genes (e.g., tyrosine decarboxylase) and assess pathway disruption .

Q. How can researchers ensure data integrity when reporting this compound’s stability under varying environmental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to stressors (heat, light, humidity) and quantify degradation via UPLC .

- Statistical Modeling : Use Arrhenius equations to predict shelf life, validated by real-time stability data .

- Ethical Reporting : Disclose all raw data (even anomalous results) in supplementary materials to avoid publication bias .

Methodological Best Practices

- Literature Review : Use tools like SciFinder to map historical synthesis routes and bioactivity claims, prioritizing primary sources over reviews .

- Data Validation : Cross-check NMR assignments with computational predictions (e.g., ACD/Labs) and deposit spectra in public repositories (e.g., ChemSpider) .

- Ethical Compliance : Obtain permits for plant-derived samples and cite prior work rigorously to avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.